molecular formula C14H19NS B11876658 1-[(Thiophen-2-yl)methyl]-1,2,3,4,5,6,7,8-octahydroisoquinoline CAS No. 89420-70-2

1-[(Thiophen-2-yl)methyl]-1,2,3,4,5,6,7,8-octahydroisoquinoline

Cat. No.: B11876658
CAS No.: 89420-70-2
M. Wt: 233.37 g/mol
InChI Key: UNKZVXAMKMKVBL-UHFFFAOYSA-N
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Description

1-[(Thiophen-2-yl)methyl]-1,2,3,4,5,6,7,8-octahydroisoquinoline is a compound that features a thiophene ring attached to an octahydroisoquinoline structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The thiophene ring is known for its stability and electronic properties, making it a valuable component in the synthesis of biologically active molecules.

Preparation Methods

The synthesis of 1-[(Thiophen-2-yl)methyl]-1,2,3,4,5,6,7,8-octahydroisoquinoline typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of thiophene-2-carboxaldehyde and octahydroisoquinoline.

    Condensation Reaction: Thiophene-2-carboxaldehyde is reacted with octahydroisoquinoline in the presence of a suitable catalyst to form the desired compound. Common catalysts include acids or bases that facilitate the condensation reaction.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a pure compound.

Industrial production methods may involve scaling up the reaction using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1-[(Thiophen-2-yl)methyl]-1,2,3,4,5,6,7,8-octahydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced using hydrogen gas in the presence of a palladium catalyst to form the corresponding dihydrothiophene derivative.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for the introduction of various substituents. Common reagents include halogens and nitrating agents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[(Thiophen-2-yl)methyl]-1,2,3,4,5,6,7,8-octahydroisoquinoline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with electronic properties.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: The compound’s electronic properties make it useful in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 1-[(Thiophen-2-yl)methyl]-1,2,3,4,5,6,7,8-octahydroisoquinoline involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The compound may also affect cellular pathways involved in oxidative stress and inflammation, contributing to its biological effects.

Comparison with Similar Compounds

1-[(Thiophen-2-yl)methyl]-1,2,3,4,5,6,7,8-octahydroisoquinoline can be compared with other similar compounds, such as:

    Methiopropamine: A compound with a similar thiophene structure but different pharmacological properties.

    Thiopropamine: Another thiophene derivative with distinct biological activities.

    1-Thiophen-2-yl-ethylamine: A related compound with different applications in medicinal chemistry.

The uniqueness of this compound lies in its specific combination of the thiophene ring and octahydroisoquinoline structure, which imparts unique electronic and biological properties.

Properties

CAS No.

89420-70-2

Molecular Formula

C14H19NS

Molecular Weight

233.37 g/mol

IUPAC Name

1-(thiophen-2-ylmethyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline

InChI

InChI=1S/C14H19NS/c1-2-6-13-11(4-1)7-8-15-14(13)10-12-5-3-9-16-12/h3,5,9,14-15H,1-2,4,6-8,10H2

InChI Key

UNKZVXAMKMKVBL-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)CCNC2CC3=CC=CS3

Origin of Product

United States

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